2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid, also known as MPPA, is a sulfonamide-based compound that has been studied for its potential therapeutic applications. MPPA has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is its relatively simple synthesis method, which allows for large-scale production. However, this compound's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully established.
Orientations Futures
There are several potential future directions for research on 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another potential direction is the exploration of this compound's anti-cancer properties, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 3-methyl-4-(propan-2-yloxy)aniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(2)19-11-5-4-10(6-9(11)3)20(16,17)13-18-7-12(14)15/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCTZFVJBKDZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NOCC(=O)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.